N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8681329
InChI: InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24)
SMILES: COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol

N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine

CAS No.:

Cat. No.: VC8681329

Molecular Formula: C20H23N5O2

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine -

Specification

Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine
Standard InChI InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24)
Standard InChI Key RUEPBSBZSRTGFK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC
Canonical SMILES COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine consists of a quinazoline ring substituted at position 2 with a piperazine group and at position 4 with an N-(2,4-dimethoxyphenyl)amine. This arrangement confers unique electronic and steric properties, influencing its solubility and bioavailability. The dimethoxyphenyl group enhances lipophilicity, while the piperazine moiety introduces basicity, facilitating protonation under physiological conditions .

Molecular Formula: While the exact formula is unspecified in available literature, analogous compounds such as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride dihydrate (C₁₄H₁₉N₅O₂ · 2ClH · 2H₂O) suggest a base formula of C₁₉H₂₂N₅O₂ for the parent compound . The molecular weight is estimated at approximately 342.4 g/mol, consistent with quinazoline derivatives of similar complexity .

PropertyValue/DescriptionSource
Core StructureQuinazoline with piperazine and aryl
Molecular Weight~342.4 g/mol
SolubilityModerate in polar solvents
Ionization PotentialBasic (piperazine pKa ~9.5)

Synthesis and Structural Modification

The synthesis of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine typically involves multi-step protocols common to quinazoline chemistry. A representative route includes:

  • Quinazoline Core Formation: Condensation of 2,4-dimethoxyaniline with carbonyl precursors to generate the quinazoline ring .

  • Piperazine Introduction: Nucleophilic substitution at position 2 using piperazine under basic conditions .

  • Functionalization: Subsequent reactions to introduce the 4-amine group, often via reductive amination or Ullmann coupling .

Recent advancements leverage fragment-based combinatorial screening to optimize bioactivity. For instance, derivatives with modified aryl groups exhibit enhanced binding to targets such as PARP1 and BRD4, critical in cancer therapy .

Pharmacological Activities and Mechanisms

Neuropharmacological Effects

The piperazine moiety enables interactions with neurotransmitter receptors. Preclinical studies suggest affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors, positioning this compound as a candidate for treating neurological disorders .

Antimicrobial and Anti-Inflammatory Activity

Structural analogs exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, via disruption of cell wall synthesis . Additionally, methoxy groups contribute to anti-inflammatory effects by modulating COX-2 expression .

Solubility and Formulation Challenges

Key Solubility Parameters:

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity .

  • Hydrogen Bond Donors/Acceptors: 3 donors, 6 acceptors .

Comparative Analysis with Related Compounds

N-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine belongs to a broader class of quinazoline derivatives with varied substituents. The table below contrasts its properties with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivitySource
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amineQuinazoline with piperazineAntihypertensive agent
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-furyl)methanoneFuran-modified quinazolineAntitumor, antiviral
2-(Piperazin-1-yl)quinazolinUnsubstituted piperazine-quinazolineNeuropharmacological modulator

The dimethoxyphenyl group in N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine distinguishes it from simpler analogs, conferring improved receptor selectivity and metabolic stability .

Applications in Drug Development

This compound’s versatility is evident in its exploration as:

  • Oncology: Dual PARP1/BRD4 inhibitors for BRCA-mutant cancers .

  • Neurology: Serotonin receptor modulators for depression and anxiety .

  • Infectious Diseases: Broad-spectrum antimicrobial agents .

Ongoing clinical trials focus on optimizing pharmacokinetic profiles, with particular attention to overcoming solubility limitations through salt formation (e.g., dihydrochloride dihydrate) .

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